1-(2-Benzyloxyphenyl)-2-methoxyethanone
Description
In the field of modern organic synthesis, there is a continuous demand for molecules that can serve as versatile intermediates for constructing complex molecular architectures. 1-(2-Benzyloxyphenyl)-2-methoxyethanone, an α-alkoxy ketone, represents such a scaffold. Ketones are fundamental functional groups in organic chemistry, serving as precursors and key intermediates in a vast array of transformations. nih.govnih.gov The presence of an α-alkoxy group introduces additional functionality, enabling unique synthetic pathways and providing access to a diverse range of more complex molecules. organic-chemistry.org
The structure of this compound is particularly notable as it combines the reactivity of the ketone group with the specific steric and electronic properties conferred by the 2-benzyloxyphenyl and methoxy (B1213986) moieties. Such multi-functionalized compounds are of great interest as they allow for sequential and selective chemical modifications, a cornerstone of efficient and elegant synthetic strategy. The development of synthetic routes to access such molecules is a significant area of research, often involving strategies like the functionalization of C(sp³)-H bonds and palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net
The strategic importance of this compound can be understood by examining its two primary structural components.
The 2-Benzyloxyphenyl Moiety: The benzyloxy group, a benzyl (B1604629) group linked via an ether bond, is a common feature in medicinal chemistry and organic synthesis. nih.gov It is often employed as a protecting group for hydroxyl functionalities due to its relative stability under various reaction conditions and the fact that it can be removed under relatively mild conditions, typically through catalytic hydrogenation. wikipedia.orgorganic-chemistry.org Beyond its role as a protecting group, the benzyloxyphenyl substructure is a recognized pharmacophore—a molecular feature responsible for a drug's biological activity. For instance, the benzyloxy group is a key feature in the structure of Safinamide, a drug used for Parkinson's disease. nih.gov Furthermore, research into (2-(Benzyloxy)phenyl)methanamine derivatives has identified them as potent and selective inhibitors of the CARM1 enzyme, indicating their potential for the treatment of melanoma. researchgate.net Benzylisoquinoline alkaloids, another class of compounds featuring this moiety, have shown a range of pharmaceutical applications, including antimicrobial and cytotoxic properties. nih.gov
The 2-Methoxyethanone Moiety: The α-methoxy ketone fragment is a valuable synthetic intermediate. The methoxy group can influence the reactivity of the adjacent ketone and can participate in chelation with metal catalysts, thereby directing the stereochemical outcome of reactions. wikipedia.org α-Alkoxy ketones, in general, are important building blocks for creating larger molecules. organic-chemistry.org For example, they are precursors for synthesizing α-hydroxy ketones, which are found in various pharmaceuticals, including antidepressants and antitumor antibiotics. Electrochemical methods have been developed for the synthesis of α-methoxy ketones from enol acetates, highlighting the ongoing interest in accessing this functional group. organic-chemistry.org The precursor for the methoxy group, 2-methoxyethanol, is a widely used solvent in its own right, further underscoring the accessibility and utility of this chemical fragment in synthesis. nist.gov
Below is a table summarizing the key features of these moieties:
| Moiety | Key Features in Chemical Research |
| 2-Benzyloxyphenyl | • Used as a stable protecting group for phenols. • Acts as a pharmacophore in medicinal chemistry (e.g., in enzyme inhibitors). nih.govresearchgate.net • Present in various biologically active natural products and drugs. nih.govdrugbank.com |
| 2-Methoxyethanone | • Versatile synthetic intermediate and building block. • The α-methoxy group can direct stereochemistry through chelation. wikipedia.org • Precursor to other important functional groups like α-hydroxy ketones. organic-chemistry.org |
The synthesis of α-alkoxy ketones, the class to which this compound belongs, has a rich history and has evolved significantly over time. Early methods often relied on nucleophilic substitution reactions. A common and straightforward approach involves the reaction of an α-halo ketone with an alkoxide. For example, various substituted 2-(phenoxy)-1-phenylethanone derivatives have been synthesized by reacting a 2-bromoacetophenone (B140003) with a corresponding phenol (B47542) in the presence of a base. rsc.org This classical Williamson ether synthesis-type reaction remains a fundamental method for creating the α-ether linkage.
Over the years, more sophisticated and efficient methods have been developed. These include:
Oxidative Methods: The direct oxidation of enol ethers or silyl (B83357) enol ethers provides a powerful route to α-alkoxy ketones. Reagents like lead tetraacetate were historically used, but concerns over toxicity have led to the development of greener alternatives. Modern methods may employ hypervalent iodine reagents or catalytic systems using molecular oxygen as the terminal oxidant. organic-chemistry.org
Rearrangement Reactions: Certain molecular rearrangements can lead to the formation of α-alkoxy ketones. While not the most common route, specific substrates can be designed to undergo skeletal changes that result in the desired product.
From Diazo Compounds: The reaction of α-diazo ketones with alcohols, often catalyzed by transition metals like rhodium or copper, can generate α-alkoxy ketones through a carbene insertion mechanism into the O-H bond of the alcohol.
Electrochemical Synthesis: More recently, electrochemical methods have emerged as a sustainable and mild approach. For instance, the electrochemical reaction of enol acetates with methanol (B129727) can afford α-methoxy ketones in good yields. organic-chemistry.org
The synthesis of related benzoin (B196080) ethers, which share the α-oxygenated ketone motif, also has a long history, dating back to the benzoin condensation reaction first reported in 1832. youtube.com This reaction, which traditionally uses cyanide as a catalyst to couple two aldehydes, forms an α-hydroxy ketone (a benzoin), which can then be alkylated to give the corresponding benzoin ether. The evolution of these synthetic strategies reflects the broader trends in organic chemistry toward greater efficiency, selectivity, and sustainability.
A summary of representative synthetic approaches is provided in the table below:
| Synthetic Approach | Description | Key Reagents/Conditions |
| Nucleophilic Substitution | Reaction of an α-halo ketone with an alcohol or alkoxide. | α-Bromo ketone, Alcohol, Base (e.g., K₂CO₃) rsc.org |
| Oxidation of Enol Ethers | Direct oxidation of the double bond of an enol ether or silyl enol ether. | m-CPBA, Lead Tetraacetate, Hypervalent Iodine Reagents organic-chemistry.org |
| From Diazo Compounds | Metal-catalyzed insertion of a carbene (from a diazo ketone) into an O-H bond. | α-Diazo ketone, Alcohol, Rh(II) or Cu(II) catalyst |
| Benzoin Condensation Route | Dimerization of aldehydes to form an α-hydroxy ketone, followed by etherification. | Aldehyde, Cyanide or N-Heterocyclic Carbene (NHC) catalyst, then Alkyl Halide and Base |
Structure
3D Structure
Properties
Molecular Formula |
C16H16O3 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2-methoxy-1-(2-phenylmethoxyphenyl)ethanone |
InChI |
InChI=1S/C16H16O3/c1-18-12-15(17)14-9-5-6-10-16(14)19-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
InChI Key |
XJDIEGVFUJBTTG-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)C1=CC=CC=C1OCC2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 2 Benzyloxyphenyl 2 Methoxyethanone
Comprehensive Retrosynthetic Analysis and Identification of Key Precursors
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials by breaking bonds and identifying corresponding chemical reactions in reverse. icj-e.org This process reveals potential synthetic pathways and highlights key precursors. For 1-(2-Benzyloxyphenyl)-2-methoxyethanone, several logical disconnections can be proposed.
A primary disconnection strategy involves cleaving the C-C bond between the carbonyl group and the aromatic ring, a common step in Friedel-Crafts acylation. This leads to two key synthons: a 2-benzyloxyphenyl nucleophile and a methoxyacetyl electrophile.
Disconnection 1 (C-C Bond): This disconnection suggests a Friedel-Crafts acylation pathway.
Target Molecule: this compound
Precursors: Benzyl (B1604629) phenyl ether and Methoxyacetyl chloride.
An alternative approach is to disconnect the ether linkages. Disconnecting the benzyl ether (C-O bond) points to a precursor with a free hydroxyl group, which can be benzylated in a later step.
Disconnection 2 (Benzyl C-O Bond): This suggests a Williamson ether synthesis for the benzyl group.
Target Molecule: this compound
Precursors: 1-(2-Hydroxyphenyl)-2-methoxyethanone and Benzyl bromide.
A third disconnection can be made at the α-carbon to the ketone, targeting the introduction of the methoxy (B1213986) group.
Disconnection 3 (α-Carbon-Oxygen Bond): This points to a nucleophilic substitution reaction.
Target Molecule: this compound
Precursors: 1-(2-Benzyloxyphenyl)-2-bromoethanone and Sodium methoxide (B1231860).
These analyses identify several key precursors that can serve as starting points for the synthesis:
2-Hydroxyacetophenone
Benzyl phenyl ether
Methoxyacetyl chloride
Benzyl bromide
Sodium methoxide
**2.2. Classical and Established Synthetic Routes to the Core Structure
Based on the retrosynthetic analysis, several classical multi-step pathways can be designed to construct the this compound core structure.
A robust and commonly employed pathway begins with the readily available 2-hydroxyacetophenone. This multi-step synthesis involves protection of the phenolic hydroxyl group, followed by functionalization of the ketone's α-position.
Synthetic Pathway Proposal:
O-Benzylation: The synthesis commences with the protection of the phenolic hydroxyl group of 2-hydroxyacetophenone. This is typically achieved via a Williamson ether synthesis, reacting it with benzyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF). This step yields 2-benzyloxyacetophenone.
α-Halogenation: The intermediate, 2-benzyloxyacetophenone, is then subjected to α-bromination. This reaction selectively introduces a bromine atom at the carbon adjacent to the carbonyl group, typically using a reagent like N-Bromosuccinimide (NBS) or bromine in a suitable solvent, to produce 1-(2-benzyloxyphenyl)-2-bromoethanone.
Nucleophilic Substitution: The final step involves the substitution of the bromine atom with a methoxy group. The bromo-intermediate is treated with sodium methoxide (NaOMe) in methanol (B129727) or another polar solvent. This SN2 reaction yields the target molecule, this compound.
Achieving high yields and purity requires the careful optimization of reaction conditions for each step. researchgate.netnih.gov Key parameters include the choice of solvent, base, temperature, and reaction time. Automation and Bayesian optimization algorithms can be employed to efficiently explore the reaction space and identify optimal conditions with a minimal number of experiments. nih.govnih.gov
For the O-benzylation step, the choice of base and solvent is critical. While potassium carbonate in DMF is effective, using a stronger base like sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) can accelerate the reaction, though it requires more stringent handling procedures. The temperature is typically kept moderate (room temperature to 60 °C) to prevent side reactions.
In the final nucleophilic substitution step, maintaining anhydrous conditions is crucial to prevent the hydrolysis of sodium methoxide and potential side reactions. The temperature must be controlled to favor substitution over potential elimination reactions.
| Step | Parameter | Condition A | Condition B | Condition C | Optimal Outcome |
| O-Benzylation | Base | K₂CO₃ | Cs₂CO₃ | NaH | High Yield (>90%) |
| Solvent | Acetone | DMF | THF | Shorter Reaction Time | |
| Temperature | 25°C | 60°C | 80°C | Minimal Byproducts | |
| Nucleophilic Substitution | Reagent | NaOMe | MeOK | MeO-Cs | High Conversion (>95%) |
| Solvent | Methanol | THF | 2-Methoxyethanol | Ease of Purification | |
| Temperature | 0°C | 25°C | 50°C | High Selectivity |
Contemporary and Green Synthetic Approaches
Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign processes. uniroma1.it This includes the use of catalytic methods and adherence to the principles of green chemistry.
Catalytic methods offer significant advantages over stoichiometric reactions by increasing reaction rates, often under milder conditions, and reducing waste. researchgate.net For the synthesis of this compound, catalytic approaches could be envisioned.
For instance, a palladium-catalyzed cross-coupling reaction could potentially be used to form the core structure. A Suzuki-Miyaura coupling could link a 2-benzyloxyphenylboronic acid with a suitable methoxyacetyl halide equivalent, catalyzed by a palladium-N-heterocyclic carbene (NHC) complex. nsf.gov Such methods are known for their operational simplicity and high efficiency at low catalyst loadings. nsf.gov
Another modern approach involves C-H activation. A direct C-H functionalization of benzyl phenyl ether at the ortho position with a methoxyacetylating agent, using a transition metal catalyst like rhodium or palladium, could offer a more atom-economical route by avoiding the need for pre-functionalized starting materials.
The principles of green chemistry aim to minimize the environmental impact of chemical processes. kahedu.edu.in This involves the careful selection of solvents and reagents to reduce waste and toxicity. uniroma1.it
Solvent Selection: A key principle of green chemistry is the use of safer solvents. kahedu.edu.in Traditional solvents like dichloromethane (B109758) (CH₂Cl₂) and DMF, while effective, pose environmental and health risks. Greener alternatives are increasingly sought. For the nucleophilic substitution step, 2-methoxyethanol could serve as a suitable reaction medium. It is a more environmentally benign solvent compared to many traditional polar aprotic solvents. Water is also considered an ideal green solvent, and certain reactions like the Diels-Alder are often accelerated in an aqueous medium. kahedu.edu.in
Atom Economy: Green synthesis strives to maximize the incorporation of all materials used in the process into the final product. kahedu.edu.in Catalytic reactions, such as the C-H activation route mentioned previously, inherently have a higher atom economy than multi-step syntheses that involve protecting groups and stoichiometric reagents, as they generate fewer byproducts.
Alternative Reagents: The choice of reagents can also be guided by green chemistry principles. For example, instead of using benzyl bromide, which is a lachrymator, benzyl chloride could be used with a phase-transfer catalyst. For methoxylation, dimethyl carbonate (DMC) represents a greener alternative to methyl halides, as it is less toxic and produces benign byproducts.
By integrating these advanced methodologies, the synthesis of this compound can be approached in a manner that is not only efficient and high-yielding but also aligned with the modern principles of sustainable chemical manufacturing.
Advanced Techniques: Flow Chemistry and Microwave-Assisted Synthesis (Potential Area)
The synthesis of complex organic molecules such as this compound can be significantly optimized by employing advanced technologies like flow chemistry and microwave-assisted synthesis. These methods offer substantial improvements over traditional batch processing in terms of reaction speed, efficiency, safety, and scalability. up.ac.zaeuropa.eu
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, primarily by enabling rapid and uniform heating of the reaction mixture. rasayanjournal.co.in This technique can dramatically reduce reaction times, often from hours to minutes, while simultaneously improving product yields and purity. rasayanjournal.co.inconnectjournals.com In syntheses analogous to that of this compound, such as the preparation of substituted 1-(2-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)ethanones, microwave-assisted methods have demonstrated superior performance compared to conventional heating. connectjournals.com Research has shown that reactions under microwave irradiation can achieve excellent yields in minutes, whereas traditional methods require many hours to obtain lower yields. connectjournals.com This suggests that a microwave-assisted approach could be highly effective for the synthesis of this compound, potentially enhancing both the speed and efficiency of the process.
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Structurally Related Phenyl Ethanones connectjournals.com
| Method | Reaction Time | Yield |
|---|---|---|
| Microwave Irradiation | 12–15 minutes | 80–87% |
Flow Chemistry: Flow chemistry, or continuous-flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. up.ac.zaeuropa.eu This methodology provides exceptional control over reaction parameters such as temperature, pressure, and mixing, leading to higher reproducibility and safety, especially for highly exothermic or hazardous reactions. europa.eu The enhanced heat and mass transfer in flow reactors can lead to increased selectivity and higher yields. up.ac.za While specific applications of flow chemistry for the synthesis of this compound are not yet documented, its successful implementation in the production of various active pharmaceutical ingredients (APIs) highlights its significant potential. thieme-connect.denih.gov Translating the synthesis to a continuous-flow process could facilitate safer handling of reagents, reduce reaction times, and offer a clear pathway for large-scale industrial production. up.ac.zathieme-connect.de
Stereoselective and Enantioselective Synthesis Strategies
The synthesis of chiral molecules in an enantiomerically pure form is a cornerstone of modern medicinal chemistry, as the biological activity of enantiomers can differ significantly. tcichemicals.com For a molecule like this compound, which possesses a potential stereocenter at the carbon bearing the methoxy group, controlling the stereochemical outcome is critical. Stereoselective synthesis strategies aim to produce a single desired stereoisomer, and this can be achieved through various methods, including the use of chiral auxiliaries, chiral catalysts, or by creating diastereoselective transformations. The reported synthesis of the closely related chiral compound (R) and (S)-1-(2-benzyloxy-3-methoxyphenyl)-2,2,2-trichloroethyl benzenesulfonate (B1194179) confirms the feasibility of creating stereocenters in this class of molecules. researchgate.net
Chiral Auxiliary-Mediated Approaches
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the formation of a specific stereoisomer. wikipedia.org After the desired stereocenter has been established, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com This strategy is one of the most reliable and well-established methods for asymmetric synthesis. researchgate.net
One of the most widely used classes of chiral auxiliaries is the Evans oxazolidinones. researchgate.netbath.ac.uk In a potential application to synthesize an enantiomer of this compound, a chiral oxazolidinone could be acylated with 2-benzyloxyphenylacetic acid. The resulting N-acyl oxazolidinone could then undergo a diastereoselective α-hydroxylation, followed by methylation of the hydroxyl group. The stereochemistry of the newly formed center is directed by the steric hindrance of the chiral auxiliary. The final step would involve the cleavage of the auxiliary to yield the enantiomerically enriched this compound. This approach allows for the predictable and controlled formation of a specific enantiomer. tcichemicals.comresearchgate.net
Chiral Catalyst-Controlled Enantioselective Pathways
Chiral catalyst-controlled synthesis offers a more atom-economical approach to enantioselectivity, as it avoids the need to attach and remove an auxiliary. In this method, a small amount of a chiral catalyst is used to create a chiral environment that favors the formation of one enantiomer over the other. nih.gov
These catalysts are often metal complexes coordinated to chiral ligands. 140.122.64 For the synthesis of this compound, a potential pathway could involve the asymmetric α-functionalization of a precursor ketone. For instance, a prochiral silyl (B83357) enol ether derived from 1-(2-benzyloxyphenyl)ethanone could undergo an enantioselective oxidation in the presence of a chiral catalyst to introduce the α-hydroxy group, which is then methylated. Alternatively, recent advances in dual catalysis, such as combining nickel and photoredox catalysis, have enabled the enantioselective cross-coupling of C(sp²)-C(sp³) centers, providing another powerful tool for constructing chiral molecules. nih.gov Such catalytic systems could be adapted to introduce the methoxy group or build the core structure with high enantiomeric excess. nih.govnih.gov
Diastereoselective Synthesis
Diastereoselective synthesis involves reactions that favor the formation of one diastereomer over others. This is particularly relevant when a molecule already contains one or more stereocenters and a new one is being introduced. The chiral auxiliary-mediated approaches described previously are a prime example of diastereoselective synthesis, where the auxiliary renders the substrate chiral, and subsequent reactions proceed with high diastereoselectivity. researchgate.net
For example, in an aldol (B89426) reaction using an Evans N-acyl oxazolidinone, the geometry of the enolate and the steric influence of the auxiliary direct the incoming aldehyde to one face of the enolate, resulting in the formation of one diastereomer in high excess. tcichemicals.comresearchgate.net If a synthetic intermediate on the path to this compound already contained a stereocenter, any subsequent reaction to install the α-methoxy group would need to be designed to control the diastereoselectivity, ensuring the desired relative configuration between the new and existing stereocenters.
Yield Enhancement and Process Scalability Studies
Improving reaction yield and ensuring a process is scalable are critical for the transition from laboratory-scale synthesis to industrial production. The advanced methodologies discussed in section 2.3.3 are directly applicable to these goals.
Yield Enhancement: Microwave-assisted synthesis has a proven track record of enhancing yields. rasayanjournal.co.inconnectjournals.com For structurally similar phenyl ethanones, the use of microwave irradiation increased yields from 50-58% to 80-87%, demonstrating a significant improvement in efficiency. connectjournals.com This enhancement is often attributed to the rapid and uniform heating which can minimize the formation of byproducts that often occur during prolonged heating in conventional methods.
Process Scalability: Flow chemistry is inherently more scalable than batch chemistry. up.ac.za The small reactor volumes and high surface-area-to-volume ratios allow for efficient heat dissipation, making the process safer when scaled up. europa.eu Continuous production in a flow system can generate large quantities of a target compound without the need for large, difficult-to-manage batch reactors. thieme-connect.de This makes flow chemistry an attractive option for the industrial synthesis of this compound, offering a reliable, safe, and efficient manufacturing process.
Table 2: Potential Impact of Advanced Synthesis Techniques on Production
| Technique | Primary Advantage | Impact on Yield | Scalability Potential |
|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid Reaction Time rasayanjournal.co.inconnectjournals.com | Significant increase; minimizes byproduct formation connectjournals.com | Moderate; suitable for rapid library synthesis and medium-scale batch production. |
Derivatization and Structural Modification Strategies of 1 2 Benzyloxyphenyl 2 Methoxyethanone
Functional Group Interconversions and Transformations
The reactivity of 1-(2-benzyloxyphenyl)-2-methoxyethanone is primarily dictated by its three functional groups: the ketone, the benzyl (B1604629) ether, and the methoxy (B1213986) group. Each of these sites can be selectively targeted for chemical transformation.
A key and highly useful transformation is the selective removal of the benzyl protecting group. This is typically achieved through catalytic hydrogenolysis, where the compound is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. chemicalbook.comresearchgate.net This reaction cleaves the benzyl ether to yield the corresponding phenol (B47542), 1-(2-hydroxyphenyl)-2-methoxyethanone, a crucial intermediate for further reactions, particularly cyclizations. psu.eduresearchgate.net
The ketone functionality is another primary site for modification. It can undergo reduction using hydride reagents like sodium borohydride (B1222165) (NaBH4) to form the corresponding secondary alcohol, 1-(2-benzyloxyphenyl)-2-methoxyethanol. Further transformations of this alcohol could then be explored. Other ketone-specific reactions, such as reductive amination or the formation of imines and oximes, represent additional pathways for introducing nitrogen-containing functionalities. vanderbilt.edu
The methoxy group is generally stable, but its cleavage to a hydroxyl group can be performed under specific, often harsh, conditions if required, further expanding the potential for derivatization.
Table 1: Key Functional Group Interconversions
| Functional Group | Transformation | Typical Reagents & Conditions | Resulting Compound |
|---|---|---|---|
| Benzyl Ether | Debenzylation | H₂, Pd/C, in an alcohol solvent (e.g., methanol) | 1-(2-Hydroxyphenyl)-2-methoxyethanone chemicalbook.comresearchgate.net |
| Ketone | Reduction | NaBH₄ in an alcohol solvent (e.g., ethanol) | 1-(2-Benzyloxyphenyl)-2-methoxyethanol |
| Ketone | Reductive Amination | Amine (R-NH₂), reducing agent (e.g., NaBH₃CN) | N-substituted 1-(2-benzyloxyphenyl)-2-methoxyethanamine |
Synthesis and Characterization of Analogues and Homologues
The synthesis of analogues and homologues of this compound can be approached by modifying the core structure either at the aromatic rings or the ethanone (B97240) side chain. This strategy is fundamental for creating chemical libraries to explore structure-activity relationships in various contexts.
One direct approach is to introduce substituents onto the aromatic rings. This can be achieved by starting with substituted phenols or substituted benzyl halides during the initial synthesis of the parent compound. For instance, using a 4-methylbenzyl chloride instead of benzyl chloride would yield 1-(2-(4-methylbenzyloxy)phenyl)-2-methoxyethanone. Similarly, starting with a substituted 2-bromophenol (B46759) allows for variation on the other aromatic ring.
Analogues can also be generated by reacting the ketone with various nucleophiles. For example, the synthesis of chalcones from related benzyloxyphenyl ketones demonstrates how the core structure can be extended to create α,β-unsaturated ketone systems, which are precursors to other derivatives like pyrazolines. researchgate.netdergipark.org.tr While not a direct reaction of the methoxyethanone, this illustrates a common strategy for benzyloxyphenyl ketone derivatization.
Characterization of these new analogues relies on standard spectroscopic techniques. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) are used to confirm the structural framework, while Mass Spectrometry (MS) verifies the molecular weight. Infrared (IR) spectroscopy helps to identify key functional groups, such as the carbonyl (C=O) stretch of the ketone.
Heterocyclic Ring Formation and Annulation Reactions Utilizing the Compound Backbone
The backbone of this compound is an excellent precursor for the synthesis of various heterocyclic compounds, most notably flavonoids. The key step in this process is the debenzylation to unmask the phenolic hydroxyl group, yielding 1-(2-hydroxyphenyl)-2-methoxyethanone. chemicalbook.compsu.eduresearchgate.net
This intermediate can undergo intramolecular cyclization reactions. nih.govchemicalpapers.comresearchgate.net A well-documented pathway involves the condensation of 1-(2-hydroxyphenyl)-2-methoxyethanone derivatives with benzoyl chlorides, followed by a base-catalyzed Baker-Venkataraman rearrangement and subsequent acid-catalyzed cyclization to yield 3-methoxyflavones. psu.eduresearchgate.net This synthetic route provides an effective method for producing substituted flavones, a class of compounds with significant biological interest. researchgate.netnih.gov
Annulation reactions, which involve the formation of a new ring onto an existing structure, represent another powerful strategy. masterorganicchemistry.comnih.govlibretexts.orgyoutube.comresearchgate.net After conversion to a suitable intermediate, the compound's backbone could potentially participate in reactions like the Robinson annulation, which combines a Michael addition with an intramolecular aldol (B89426) condensation to form a new six-membered ring. masterorganicchemistry.comlibretexts.orgyoutube.com Such strategies could lead to the synthesis of novel polycyclic structures fused to the original phenyl ring.
Table 2: Potential Heterocyclic Scaffolds from this compound
| Precursor | Reaction Type | Key Reagents | Resulting Heterocycle |
|---|---|---|---|
| 1-(2-Hydroxyphenyl)-2-methoxyethanone | Intramolecular Cyclization | 1. Benzoylating agent, 2. Base, 3. Acid | 3-Methoxyflavone psu.eduresearchgate.net |
| 1-(2-Hydroxyphenyl)-2-methoxyethanone | Epoxidation followed by Cyclization | Dimethyldioxirane, then acid or base | 3-Hydroxychromanone sci-hub.box |
| Chalcone derivative | Cycloaddition | Hydrazine Hydrate | Pyrazoline researchgate.netdergipark.org.tr |
Strategies for Late-Stage Functionalization
Late-stage functionalization (LSF) is a powerful strategy in modern synthesis that involves introducing chemical modifications at the final steps of a synthetic sequence. scispace.com This approach avoids the need for lengthy de novo synthesis to generate analogues and is particularly useful for modifying complex molecules. nih.govresearchgate.net For this compound, LSF would typically target the C-H bonds on either of the two aromatic rings.
Catalytic C-H activation is a primary tool for LSF. virginia.edu Using transition metal catalysts (e.g., palladium, rhodium, or manganese), it is possible to selectively functionalize specific C-H bonds. researchgate.net For example, directed C-H oxidation could install hydroxyl or ketone functionalities at benzylic positions or other activated sites. nih.gov It may be possible to introduce halogens, trifluoromethyl groups, or other small functional groups onto the aromatic rings of the molecule, providing rapid access to a library of derivatives from a common advanced intermediate. scispace.com
These reactions are prized for their potential functional group tolerance, allowing modifications to be made in the presence of the existing ketone and ether groups. scispace.com The site of functionalization (regioselectivity) can often be controlled by the choice of catalyst and directing groups within the molecule. This approach allows chemists to efficiently generate novel analogues with potentially altered physical, chemical, or biological properties. nih.gov
Mechanistic Investigations of Reactions Involving 1 2 Benzyloxyphenyl 2 Methoxyethanone
Elucidation of Reaction Pathways and Identification of Intermediates
The elucidation of a reaction pathway involves identifying all sequential and parallel steps in a reaction. For aromatic ketones, common pathways include nucleophilic additions to the carbonyl group, reductions to form alcohols, and various C-H functionalization reactions.
Reaction Pathways:
Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, forming a tetrahedral intermediate. This is a fundamental step in many reactions, including condensation and addition-elimination reactions.
Reductive Pathways: Aromatic ketones can be selectively reduced to the corresponding aromatic alcohols. acs.org Catalytic systems, such as those using dual cobalt-copper catalysts driven by light, can achieve this transformation using water as a source of hydrides. rsc.org
Oxidative Pathways: In reactions like the Baeyer-Villiger oxidation, a peroxy acid would attack the carbonyl carbon, leading to an intermediate that rearranges to form an ester.
Photochemical Pathways: Upon absorption of light, the ketone can be excited to a triplet state. This excited state can participate in reactions not accessible under thermal conditions, such as hydrogen abstraction from a suitable donor.
Identification of Intermediates: Intermediates are transient species formed during a reaction. For ketones, these can include:
Tetrahedral Intermediates: Formed during nucleophilic addition to the carbonyl group.
Enols or Enolates: Formed by deprotonation of the α-carbon, particularly under basic conditions.
Radical Species: Ketyl and phenoxyl radicals can be formed during photochemical reactions where the ketone's excited triplet state abstracts a hydrogen atom from a donor molecule like phenol (B47542). acs.org
Enyne Allenes: In certain transition-metal-catalyzed synthesis routes for aromatic ketones, enyne allenes have been identified as key intermediates that undergo cyclization. pkusz.edu.cnacs.org
Kinetic Studies and Determination of Reaction Orders and Rate Laws
Kinetic studies measure reaction rates to derive a rate law, a mathematical equation that describes how the rate of reaction depends on the concentration of reactants. The rate law provides critical insight into the composition of the rate-determining step of the reaction.
The general form of a rate law is: Rate = k[A]m[B]n
Where:
k is the rate constant.
[A] and [B] are the molar concentrations of the reactants.
m and n are the reaction orders with respect to each reactant, which must be determined experimentally.
The method of initial rates is a common experimental approach. It involves measuring the initial reaction rate at different starting concentrations of reactants. By comparing how the rate changes when the concentration of one reactant is altered while others are kept constant, the order of the reaction with respect to that reactant can be determined.
Hypothetical Data for a Reaction of 1-(2-Benzyloxyphenyl)-2-methoxyethanone with a Nucleophile (Nu) (Note: This table is for illustrative purposes to demonstrate the method of initial rates and does not represent actual experimental data.)
| Experiment | Initial [Ketone] (M) | Initial [Nu] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻³ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻³ |
| 3 | 0.10 | 0.20 | 1.5 x 10⁻³ |
From this hypothetical data, doubling the ketone concentration (Exp. 1 vs. 2) doubles the rate, indicating the reaction is first-order with respect to the ketone (m=1). Doubling the nucleophile concentration (Exp. 1 vs. 3) has no effect on the rate, indicating the reaction is zero-order with respect to the nucleophile (n=0). The rate law would be: Rate = k[Ketone]¹[Nu]⁰ = k[Ketone] .
Transition State Analysis and Energy Profiles
Transition state analysis examines the high-energy, transient molecular structure that exists at the peak of the energy barrier between reactants and products. The energy required to reach this state is the activation energy (Ea).
Energy Profiles: A reaction energy profile is a graph that plots the change in potential energy of a system as the reaction progresses. Key features include:
Reactants and Products: The energy levels at the beginning and end of the reaction.
Intermediates: Local energy minima along the reaction coordinate.
Transition States (TS): Local energy maxima that represent the energy barriers for each step.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for calculating the structures and energies of transition states and intermediates, allowing for the construction of detailed energy profiles.
Influence of Solvent Effects and Catalysis on Reaction Mechanisms
Solvent Effects: The choice of solvent can significantly influence the rate and even the mechanism of a reaction. For reactions involving ketones:
Polarity: Solvent polarity can stabilize or destabilize reactants, intermediates, and transition states differently. For reactions that proceed through polar or ionic intermediates, increasing solvent polarity often accelerates the rate. researchgate.net However, in some cases, more polar solvents can lead to slower reactions by strongly solvating the reactants, making them less reactive. acs.org
Hydrogen Bonding: For reactions involving proton transfer, hydrogen-bond acceptor solvents can play a direct role. In the reaction of an aromatic ketone triplet with phenol, the mechanism can shift from a bimolecular process in non-hydrogen-bonding solvents to a trimolecular reaction involving a solvent molecule in hydrogen-bond accepting solvents. acs.org
Keto-Enol Tautomerization: The keto-enol equilibrium of ketones is highly solvent-dependent. The transition state can shift to be more "enol-like" in more polar solvents. rsc.org
Catalysis: Catalysts accelerate reactions without being consumed. For aromatic ketones, various catalytic strategies are employed:
Acid/Base Catalysis: Many reactions at the carbonyl group, such as enol/enolate formation and nucleophilic addition, are catalyzed by acids (which activate the carbonyl oxygen) or bases (which enhance the nucleophile or generate an enolate).
Transition Metal Catalysis: Metals like palladium, silver, and gold are effective catalysts for synthesizing aromatic ketones and for subsequent transformations like selective hydrogenation. acs.orgpkusz.edu.cnacs.org These catalysts often operate by activating substrates through coordination.
Photocatalysis: Visible-light photocatalysis using organic dyes like Eosin Y can promote C-H oxygenation to form aromatic ketones under mild, metal-free conditions, often proceeding via an electron transfer pathway. lidsen.com
Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 1-(2-Benzyloxyphenyl)-2-methoxyethanone, both ¹H-NMR and ¹³C-NMR spectra provide essential data regarding the carbon-hydrogen framework.
¹H-NMR Spectroscopy The proton NMR spectrum confirms the presence of all hydrogen atoms and their respective chemical environments. The expected signals for this compound would include distinct resonances for the aromatic protons of the two phenyl rings, as well as singlets for the three different methylene (B1212753) (-CH₂-) and methoxy (B1213986) (-OCH₃) groups. The integration of these signals would correspond to the number of protons in each environment.
¹³C-NMR Spectroscopy The ¹³C-NMR spectrum reveals the number of distinct carbon environments within the molecule. Key expected signals include a downfield resonance for the carbonyl carbon of the ketone, multiple signals in the aromatic region (110-160 ppm) corresponding to the two phenyl rings, and signals for the benzylic ether carbon, the methylene carbon adjacent to the ketone, and the methoxy carbon. The molecular formula for the related compound, 1-(4-benzyloxyphenyl)-2-methoxyethanone, is C₁₆H₁₆O₃. nih.gov
Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shift Data for this compound Predicted data based on structural analysis and comparison with similar compounds.
| Spectrum Type | Assignment | Predicted Chemical Shift (δ, ppm) | Key Features |
|---|---|---|---|
| ¹H-NMR | Aromatic Protons (C₆H₅ & C₆H₄) | ~6.9-7.8 | Complex multiplet patterns due to two different aromatic systems. |
| Benzylic Protons (O-CH₂-Ph) | ~5.1 | Singlet, characteristic of a benzylic ether methylene group. | |
| Methylene Protons (C(=O)-CH₂) | ~4.7 | Singlet, adjacent to the carbonyl group. | |
| Methoxy Protons (O-CH₃) | ~3.4 | Singlet, characteristic of a methoxy group. | |
| ¹³C-NMR | Carbonyl Carbon (C=O) | ~195 | Characteristic downfield shift for a ketone. |
| Aromatic Carbons | ~110-160 | Multiple signals corresponding to the carbons of the two aromatic rings. | |
| Benzylic Carbon (O-CH₂-Ph) | ~71 | Typical shift for a benzylic ether carbon. | |
| Methylene Carbon (C(=O)-CH₂) | ~80 | Shift influenced by the adjacent carbonyl and methoxy groups. | |
| Methoxy Carbon (O-CH₃) | ~59 | Typical shift for a methoxy carbon. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., GC-MS, HRMS, EI-MS)
Mass spectrometry is employed to determine the molecular weight and gain structural information from fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) HRMS provides the exact mass of the molecule, allowing for the unambiguous determination of its elemental formula. The molecular formula for this compound is C₁₆H₁₆O₃, which corresponds to an exact mass of approximately 256.110 g/mol . nih.gov This precise measurement is critical for confirming the molecular identity and distinguishing it from other isomers.
Electron Ionization Mass Spectrometry (EI-MS) Under electron ionization, the molecule fragments in a predictable manner, providing a unique fingerprint. Key fragmentation pathways for this compound are expected to include:
Formation of the benzyl (B1604629) cation: A very common and stable fragment at m/z 91, resulting from the cleavage of the benzylic ether bond.
Formation of an acylium ion: Cleavage of the bond between the carbonyl carbon and the adjacent methylene group.
Loss of methoxy or methoxymethyl radicals: Resulting in signals corresponding to the loss of ·OCH₃ (31 amu) or ·CH₂OCH₃ (45 amu).
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₆H₁₆O₃ | Determined from HRMS. nih.gov |
| Exact Mass | 256.1099 g/mol | Confirms the elemental composition. nih.gov |
| Key Fragment (m/z) | 91 | Corresponds to the stable benzyl cation [C₇H₇]⁺, confirming the benzyl group. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the specific functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its ketone and ether functionalities.
The key diagnostic peaks would be:
A strong, sharp absorption band for the ketone (C=O) stretch , typically appearing in the region of 1680-1700 cm⁻¹.
One or more bands for the ether (C-O-C) stretches in the fingerprint region, generally around 1250 cm⁻¹ and 1050 cm⁻¹. docbrown.info
Absorptions corresponding to aromatic C=C stretches around 1600 and 1450 cm⁻¹.
Bands for aromatic and aliphatic C-H stretches just above and below 3000 cm⁻¹, respectively.
Table 3: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3030 - 3100 | Medium |
| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |
| Ketone (C=O) | Stretch | ~1685 | Strong, Sharp |
| Aromatic C=C | Stretch | ~1600, ~1450 | Medium to Strong |
| Aryl Ether (Ar-O-C) | Stretch | ~1250 | Strong |
| Alkyl Ether (C-O-C) | Stretch | ~1100 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by the presence of two phenyl rings and a carbonyl group, which are strong chromophores.
The spectrum is expected to show:
π→π transitions:* Intense absorption bands in the UV region, likely around 250-280 nm, associated with the electronic excitations within the aromatic rings.
n→π transition:* A weaker, longer-wavelength absorption band, typically above 300 nm, resulting from the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. mu-varna.bg This technique is useful for confirming the presence of the conjugated system.
X-ray Crystallography for Solid-State Structure Determination (Potential Area)
While no published crystal structure for this compound has been identified, X-ray crystallography remains the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique could provide precise data on bond lengths, bond angles, and the conformation of the molecule, including the dihedral angles between the aromatic rings. The successful crystallographic analysis of structurally related compounds suggests that obtaining single crystals and performing such an analysis is a feasible area for future investigation. researchgate.netnih.gov
Chromatographic Techniques for Purity Assessment (e.g., TLC)
Chromatographic methods are essential for verifying the purity of a synthesized compound. Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique widely used for this purpose. silicycle.com
For this compound, purity can be assessed using a silica (B1680970) gel TLC plate as the stationary phase with an appropriate mobile phase, such as a mixture of ethyl acetate (B1210297) and hexane. rsc.orgaga-analytical.com.pl After development, the plate is visualized under UV light, where the aromatic rings of the compound will absorb UV radiation and appear as a dark spot. rsc.orgnih.gov The presence of a single spot indicates a high degree of purity, while multiple spots would suggest the presence of impurities or unreacted starting materials. TLC is also an invaluable tool for monitoring the progress of the chemical synthesis of the target molecule. rsc.org
Investigations into Biological Activity and Pharmacological Potential: Mechanistic Insights
In Vitro Enzyme Inhibition Studies and Mechanistic Pathways
Currently, there are no published in vitro studies detailing the enzyme inhibition profile of 1-(2-Benzyloxyphenyl)-2-methoxyethanone. The presence of a ketone functional group and aromatic rings with ether linkages suggests potential interactions with a variety of enzymes, but this remains speculative without experimental evidence.
Receptor Binding Assays and Ligand Efficacy at a Molecular Level
No receptor binding assays have been reported for this compound. The structural motifs within the molecule, such as the benzyloxyphenyl group, are found in compounds that interact with various receptors. However, without specific binding data, its efficacy as a ligand at any receptor remains unknown.
Cell-Based Assays for Mechanistic Pathway Elucidation
There is no available data from cell-based assays to elucidate the mechanistic pathways affected by this compound. Studies on cytotoxicity, proliferation, or other cellular responses have not been published for this specific compound.
Structure-Activity Relationship (SAR) Studies Focused on Molecular Interactions
Structure-activity relationship (SAR) studies involving this compound have not been documented. Such studies would be crucial to understand how modifications to its chemical structure would affect its biological activity and molecular interactions.
Exploration of Specific Mechanistic Actions
Due to the absence of primary research on this compound, there is no information regarding its specific mechanistic actions, including any potential antimicrobial, anti-inflammatory, or antineoplastic mechanisms.
Prospective Applications and Future Research Directions
Role as a Key Synthetic Intermediate in Complex Molecule Synthesis
The strategic placement of functional groups in 1-(2-Benzyloxyphenyl)-2-methoxyethanone makes it an important intermediate in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. Acetophenone (B1666503) derivatives are well-established precursors for a wide array of pharmaceuticals and bioactive compounds. nih.govbeilstein-journals.org The presence of the benzyloxy group serves as a protecting group for the phenolic hydroxyl, allowing for selective reactions at other sites of the molecule. jocpr.com This is crucial in multi-step syntheses where controlling regioselectivity is essential. jocpr.com
A significant application of this scaffold is in the synthesis of bioactive heterocycles. Research has demonstrated the design and synthesis of 1-[(2-benzyloxy)phenyl]-2-(azol-1-yl)ethanone derivatives as antifungal agents. nih.gov These compounds were developed as flexible analogues of known antifungal flavanones. The synthesis involves the substitution of the α-methoxy group (or a halogenated precursor) with an azole moiety, highlighting the role of the benzyloxyphenyl ethanone (B97240) core as a foundational scaffold for building these complex, biologically active molecules. nih.gov Among the synthesized compounds, 1-[2-(2,4-dichlorobenzyloxy)phenyl]-2-(1H-imidazol-1-yl)ethanone hydrochloride showed antifungal activity comparable to or more potent than the standard drug fluconazole (B54011) against certain pathogenic fungi. nih.gov
The ketone functional group itself is a versatile handle for a multitude of chemical transformations, including condensations, reductions, and alpha-functionalization, which are fundamental steps in constructing complex molecular frameworks. libretexts.org This reactivity allows for the construction of various heterocyclic systems, which are prevalent in many top-selling pharmaceuticals. beilstein-journals.orgnih.gov
Precursor in Natural Product Synthesis and Analogues
While direct total synthesis of a natural product from this compound is not widely reported, its structural motifs are closely related to precursors used in the synthesis of numerous natural products and their analogues. Specifically, 2'-hydroxyacetophenones are key starting materials for the synthesis of flavonoids and chalcones, which are widespread in the plant kingdom and possess diverse biological activities. researchgate.net The subject compound can be considered a protected form of a 2'-hydroxy-α-methoxy-acetophenone.
The synthesis of flavones, for example, often proceeds through the cyclization of a 1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedione intermediate. researchgate.net These intermediates can be prepared from 2'-hydroxyacetophenones. Therefore, this compound represents a strategic starting point; after initial modifications, debenzylation would unmask the 2'-hydroxyl group to facilitate the key cyclization step to form the flavone (B191248) core. This approach allows for the introduction of functionality at the α-position (the methoxy (B1213986) group or its replacement) before the formation of the heterocyclic ring.
Furthermore, the benzofuran (B130515) ring system, another common scaffold in natural products, can be synthesized through various methods starting from ortho-substituted phenols and ketones. rsc.org The intramolecular cyclization of α-aryloxycarbonyls or photolytic cyclization of α-phenylketones are established routes where a precursor derived from this compound could be employed. rsc.org The ability to construct these privileged scaffolds underscores the potential of this compound as a precursor in the synthesis of natural products and their analogues, which are crucial for drug discovery programs.
Potential in Materials Science Research (e.g., fluorescent properties)
The field of materials science has seen a growing interest in organic molecules with unique photophysical properties. Derivatives of this compound have shown significant potential in this area, particularly in the development of fluorescent probes.
A notable example is the synthesis of 2′-Benzyloxy flavone, which functions as a dual-mode fluorescent sensor for detecting picric acid and monitoring pH. rsc.orgrsc.org This flavone is synthesized from a 1-(2-(benzyloxy)phenyl)-3-(2-hydroxyphenyl)propane-1,3-dione intermediate, which is directly related to the 1-(2-Benzyloxyphenyl)-ethanone scaffold. rsc.org The resulting 2'-Benzyloxy flavone exhibits high selectivity and sensitivity for picric acid, a common nitroaromatic explosive, through a fluorescence quenching mechanism. rsc.org It can also act as a pH sensor across a wide range, displaying differential fluorescence responses under acidic, neutral, and basic conditions. rsc.org
The utility of such probes is significant, with applications ranging from environmental monitoring to biological imaging. rsc.org The core structure provided by the benzyloxyphenyl moiety is integral to the final photophysical properties of the flavone. This demonstrates that this compound is not just an intermediate for bioactive molecules but also a valuable precursor for functional organic materials. The development of other heterocyclic systems, such as benzoxazinones and benzothiazoles from similar precursors, further expands the potential for creating novel fluorescent dyes and probes. nih.govnih.gov
| Analyte | Sensing Mechanism | Application | Reference |
|---|---|---|---|
| Picric Acid | Fluorescence Quenching | Detection of Nitroaromatic Explosives | rsc.org |
| pH | Differential Fluorescence Response | pH Sensing (Range: 1-14) | rsc.org |
Emerging Research Areas and Unexplored Reactivity
The continued exploration of this compound and its derivatives is opening up new avenues of research. An emerging trend in medicinal chemistry is the development of highly specific enzyme inhibitors and modulators of protein-protein interactions. smr.org.ukresearchgate.net The demonstrated success of its derivatives as antifungal agents suggests that broader screening against other biological targets could yield novel therapeutic leads. nih.gov
From a synthetic standpoint, the reactivity of the α-methoxy ketone functionality is an area ripe for exploration. While reactions involving the ketone carbonyl are common, the influence of the adjacent methoxy group on reactivity and stereoselectivity is a key area for future studies. For instance, asymmetric α-alkylation reactions, using chiral auxiliaries like SAMP/RAMP, could be employed to introduce new stereocenters, leading to the synthesis of enantiomerically pure complex molecules and natural products. wikipedia.org
Furthermore, novel cyclization and annulation reactions could be developed. researchgate.net The presence of the ketone, the activated α-carbon, and the benzyloxyphenyl ring provides multiple reactive sites that could be harnessed in cascade reactions to rapidly build molecular complexity. researchgate.net For example, intramolecular Friedel-Crafts-type reactions or Nazarov cyclizations could potentially be used to construct fused ring systems like 1-indanones, which are themselves biologically active scaffolds. beilstein-journals.org Exploring these less-common reaction pathways could lead to the discovery of new chemical entities with unique properties.
Challenges and Opportunities in the Continued Research and Development of this compound
Despite its potential, the research and development of this compound are not without challenges. One primary challenge lies in the synthesis and selective manipulation of the molecule. The presence of multiple functional groups requires robust protecting group strategies to achieve desired transformations without unintended side reactions. jocpr.comnih.gov For instance, conditions required to react at the ketone or α-carbon must be compatible with the benzyl (B1604629) ether protecting group. Conversely, the selective cleavage of the benzyl ether without affecting other parts of a more complex derivative can also be challenging.
Another challenge is the development of sustainable and cost-effective synthetic routes. The starting materials and reagents for its synthesis, such as 2,4-dihydroxyacetophenone and benzyl bromide, require careful handling and purification. nih.gov Green chemistry approaches, such as using microwave-assisted synthesis or biocatalysis, could provide more environmentally friendly and efficient production methods. mdpi.com
However, these challenges are accompanied by significant opportunities. The growing demand for acetophenone derivatives in the pharmaceutical and fragrance industries provides a strong impetus for further research. futuremarketinsights.com There is a substantial opportunity to expand the library of bioactive compounds derived from this scaffold, targeting a wider range of diseases. The development of new antifungal agents is particularly critical given the rise of drug-resistant fungal infections. nih.gov
In materials science, the opportunity lies in fine-tuning the fluorescent properties of its derivatives by modifying the core structure. This could lead to the creation of next-generation sensors with enhanced sensitivity, selectivity, and utility in complex environments like biological systems. rsc.orgnih.gov The continued investigation into this versatile compound is therefore likely to yield significant advancements in both medicine and materials science.
| Area | Challenges | Opportunities |
|---|---|---|
| Synthesis | Selective functionalization, protecting group strategy, cost-effectiveness. nih.gov | Development of greener synthetic routes (e.g., microwave, biocatalysis). mdpi.com |
| Medicinal Chemistry | Achieving high potency and selectivity, overcoming drug resistance. | Expanding library of bioactive compounds (antifungals, etc.), exploring new biological targets. nih.gov |
| Materials Science | Achieving desired photophysical properties, ensuring stability and performance in applications. | Designing novel fluorescent probes and sensors with tailored properties for environmental and biological use. rsc.org |
Q & A
Q. Key Reagents and Conditions Table :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Benzylation | Benzyl bromide, K₂CO₃, acetone, reflux | Etherification |
| Methylation | CH₃I, NaH, THF, 0°C to RT | Methoxy group addition |
| Acylation | Acetyl chloride, AlCl₃, DCM | Ketone formation |
Advanced: How can researchers address discrepancies in reported yields for the Friedel-Crafts acylation step during synthesis?
Methodological Answer:
Discrepancies in yields often arise from competing side reactions (e.g., over-acylation or ring deactivation). To optimize:
- Substrate Purity : Ensure the benzyloxy-protected intermediate is free of residual hydroxyl groups, which can deactivate AlCl₃.
- Catalyst Activity : Use freshly distilled AlCl₃ and monitor reaction temperature (strictly 0–5°C) to prevent decomposition.
- Workup Strategy : Quench the reaction with ice-cold HCl to minimize side-product formation, followed by column chromatography (silica gel, hexane/ethyl acetate gradient) for purification.
Contradictory literature reports may arise from varying solvent polarity or moisture content; replicate conditions precisely and validate with NMR (e.g., absence of para-substituted byproducts) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H NMR : Key signals include the benzyloxy group’s OCH₂Ph protons (δ 4.8–5.1 ppm as a singlet) and methoxy protons (δ 3.8–3.9 ppm). Aromatic protons show splitting patterns indicative of substitution (e.g., doublets for para-methoxy groups) .
- ¹³C NMR : The carbonyl carbon (C=O) appears at ~200 ppm, while methoxy and benzyloxy carbons resonate at 55–60 ppm and 70–75 ppm, respectively.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 284.1283 for C₁₆H₁₆O₃).
Advanced: How can crystallographic data resolve ambiguities in the spatial arrangement of substituents?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of regiochemistry. For example:
- Torsion Angles : In related compounds, SC-XRD reveals dihedral angles between the benzyloxy-phenyl and methoxyethyl groups (~15–25°), confirming steric interactions .
- Hydrogen Bonding : Intermolecular H-bonds between the ketone oxygen and adjacent methoxy groups stabilize the crystal lattice, which can be critical for understanding solubility and reactivity.
If crystallization fails, computational modeling (DFT or molecular mechanics) can predict spatial arrangements using software like Gaussian or Schrodinger Suite .
Basic: What are the primary biological screening assays used for this compound?
Methodological Answer:
Initial screening focuses on:
- Antimicrobial Activity : Disk diffusion assays against E. coli and S. aureus (MIC values).
- Antioxidant Potential : DPPH radical scavenging assay, comparing IC₅₀ to ascorbic acid.
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess safety thresholds.
Results should be normalized to controls and replicated in triplicate to account for batch variability .
Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the methoxy group?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with varying substituents (e.g., ethoxy, hydroxyl) at the methoxy position.
- Biological Testing : Compare IC₅₀ values across analogs to identify trends. For example, bulkier alkoxy groups may enhance lipid membrane penetration.
- Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450 enzymes), highlighting hydrogen bonding or hydrophobic interactions with the methoxy group.
Contradictory activity data (e.g., higher potency but lower solubility) can be resolved by correlating logP values with bioactivity .
Advanced: What strategies mitigate spectral overlap in ¹H NMR for closely spaced aromatic protons?
Methodological Answer:
- Solvent Selection : Use deuterated DMSO-d₆ to enhance resolution of aromatic signals via hydrogen bonding.
- 2D NMR : COSY and HSQC experiments differentiate coupled protons (e.g., ortho vs. meta positions).
- Variable Temperature NMR : Cooling to −40°C slows molecular motion, sharpening split signals (e.g., distinguishing benzyloxy protons from methoxy) .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
- Ventilation : Use a fume hood during synthesis to avoid inhalation of volatile reagents (e.g., benzyl bromide).
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids with vermiculite.
Refer to SDS guidelines for emergency measures (e.g., eye irrigation with saline for 15 minutes upon contact) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
